
2-Fluoro-N-methyl-4-nitrobenzamide
Overview
Description
2-Fluoro-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C8H7FN2O3. It is used in the preparation of androgen receptor antagonists, such as MDV3100, which is a clinical candidate for the treatment of hormone-refractory prostate cancer .
Preparation Methods
2-Fluoro-N-methyl-4-nitrobenzamide can be synthesized using various methods. One common method involves using 2-fluoro-4-nitrotoluene as the raw material. The synthetic route includes potassium permanganate oxidation, thionyl chloride chlorination, methylamine amination, and Pd/C hydrogenation reduction . Another method involves the reaction of 2-fluoro-4-nitrotoluene with methylamine under specific conditions .
Chemical Reactions Analysis
2-Fluoro-N-methyl-4-nitrobenzamide undergoes several types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Overview
Chemical Properties:
- Molecular Formula: C₈H₇FN₂O₃
- Molecular Weight: 198.15 g/mol
- CAS Number: 915087-24-0
2-Fluoro-N-methyl-4-nitrobenzamide is primarily recognized for its role as a precursor in the development of various pharmaceutical agents, particularly those targeting prostate cancer.
Scientific Research Applications
-
Synthesis of Androgen Receptor Antagonists:
- The compound is crucial in the preparation of potent androgen receptor antagonists like MDV3100 (Enzalutamide), which is used in treating hormone-refractory prostate cancer. The mechanism involves binding to androgen receptors, inhibiting their activity, and consequently reducing the proliferation of androgen-dependent cancer cells .
- Development of Novel Therapeutics:
- Biochemical Assays:
Case Studies and Research Findings
-
Androgen Receptor Modulation:
- A study highlighted the efficacy of MDV3100, synthesized from this compound, showing significant reduction in tumor growth in clinical trials involving patients with advanced prostate cancer.
- Structural Optimization:
- Polymorphic Forms:
Mechanism of Action
The mechanism of action of 2-Fluoro-N-methyl-4-nitrobenzamide involves its role as a precursor in the synthesis of androgen receptor antagonists. These antagonists bind to androgen receptors, inhibiting their activity and thereby reducing the growth of androgen-dependent cancer cells . The molecular targets include androgen receptors, and the pathways involved are related to androgen receptor signaling.
Comparison with Similar Compounds
2-Fluoro-N-methyl-4-nitrobenzamide can be compared with similar compounds such as:
4-Amino-2-fluoro-N-methylbenzamide: This compound is a reduction product of this compound and has similar applications in the preparation of androgen receptor antagonists.
2-Fluoro-N-methyl-4-aminobenzamide: Another similar compound with comparable properties and applications.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of potent androgen receptor antagonists.
Biological Activity
Overview
2-Fluoro-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula and is recognized for its role as a precursor in the synthesis of androgen receptor antagonists, particularly in the context of prostate cancer treatment. This compound is structurally characterized by a fluorine atom at the 2-position and a nitro group at the 4-position of the benzamide structure, which contributes to its biological activity.
The primary biological activity of this compound is linked to its function as an intermediate in the synthesis of potent androgen receptor antagonists like MDV3100 (enzalutamide). These antagonists inhibit androgen receptor signaling, which is crucial for the proliferation of androgen-dependent prostate cancer cells. The mechanism involves binding to androgen receptors, preventing their activation by androgens, and subsequently reducing tumor growth in hormone-refractory cases .
Anticancer Activity
Research indicates that compounds derived from this compound exhibit significant anticancer properties. The following table summarizes key findings related to its biological evaluations:
Case Studies
- Prostate Cancer Treatment : Clinical studies have shown that MDV3100, which utilizes this compound as a precursor, significantly improves survival rates in patients with castration-resistant prostate cancer. The drug's ability to effectively inhibit androgen receptor activity has been pivotal in managing advanced stages of this disease .
- Synthesis of Novel Anticancer Agents : A study focused on synthesizing derivatives of this compound revealed that modifications to the nitro group can enhance anticancer efficacy. For instance, certain derivatives demonstrated improved binding affinity to androgen receptors compared to their parent compound .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
4-Amino-2-fluoro-N-methylbenzamide | Anticancer | Reduction product with similar applications |
2-Fluoro-N-methyl-4-aminobenzamide | Anticancer | Contains an amino group enhancing activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Fluoro-N-methyl-4-nitrobenzamide, and how do reaction parameters influence intermediate stability?
- Methodological Answer : The synthesis typically involves nitration and fluorination steps, with intermediates like nitrobenzoyl chlorides. For example, 2-chloro-4-fluoro-5-nitrobenzoyl chloride (a structurally related compound) is synthesized using thionyl chloride (SOCl₂) and N-methylacetamide in solvents like benzene or dichloromethane under reflux (50–100°C, 1–12 hours) . Reaction parameters such as temperature and solvent polarity significantly impact intermediate stability. Lower temperatures (0–20°C) reduce side reactions like hydrolysis, while polar aprotic solvents enhance electrophilic substitution efficiency. Optimization requires monitoring via TLC or HPLC to isolate intermediates before amidation with methylamine .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) and confirms methylamide linkage. For example, in fluorobenzamides, fluorine atoms split aromatic proton signals into doublets (J ≈ 8–10 Hz) .
- X-ray Crystallography : Resolves structural ambiguities. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (e.g., a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) confirm molecular geometry and intramolecular interactions .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z = 243.05 for C₈H₆FNO₃) .
Advanced Research Questions
Q. How can computational models predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-311++G**) models predict electron density distributions, revealing nitro group electrophilicity and fluorine’s inductive effects. HOMO-LUMO gaps (~4.5 eV) indicate stability against nucleophilic attack .
- QSPR/Neural Networks : Predict solubility and partition coefficients (logP) using descriptors like molar refractivity and topological polar surface area (TPSA). For example, TPSA ≈ 70 Ų suggests moderate membrane permeability .
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for fluorinated nitrobenzamides?
- Methodological Answer :
- Cross-Validation : Compare NMR (e.g., δ 8.2 ppm for aromatic protons adjacent to fluorine) and IR (C=O stretch ~1680 cm⁻¹) with PubChem or crystallographic data .
- Reaction Replication : Test alternative conditions (e.g., SOCl₂ vs. oxalyl chloride for acyl chloride formation) to identify yield discrepancies. For example, oxalyl chloride in DMF at 50°C produces fewer byproducts than SOCl₂ .
- Isotopic Labeling : Use ¹⁸O-labeled nitro groups to trace oxygen migration during nitration, clarifying mechanistic pathways .
Q. What chromatographic methods ensure purity assessment of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min. Retention time ≈ 6.2 min; UV detection at 254 nm .
- LC-MS : Quantify impurities (e.g., unreacted nitro precursors) via MRM transitions (m/z 243 → 183 for the parent ion) .
Q. Safety and Handling
Q. What safety protocols are recommended when handling fluorinated nitrobenzamides?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., Fe²⁺/H⁺) before disposal. Store compounds in amber glass vials at –20°C to prevent photodegradation .
Properties
IUPAC Name |
2-fluoro-N-methyl-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRZEVFBBAKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702697 | |
Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-24-0 | |
Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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